molecular formula C7H5BrF3NS B3221051 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine CAS No. 1204234-68-3

5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine

Cat. No.: B3221051
CAS No.: 1204234-68-3
M. Wt: 272.09 g/mol
InChI Key: LTPPHEHITBUBOM-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine (CAS: 1204234-68-3) is a versatile halogenated pyridine derivative designed for research and development applications. This compound integrates two highly valuable functional groups—a bromine atom and a trifluoromethylthio group—on a methyl-substituted pyridine ring, making it a privileged scaffold in synthetic chemistry. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex molecules. The bromine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, allowing researchers to introduce diverse aromatic and heteroaromatic systems. Concurrently, the electron-deficient trifluoromethylthio group (-SCF3) is a sought-after motif in medicinal and agrochemical chemistry due to its high lipophilicity and strong electron-withdrawing nature, which can significantly influence the bioavailability, metabolic stability, and binding affinity of candidate molecules. While specific biological data for this exact compound is limited in the public domain, analogues containing the trifluoromethylpyridine structure are extensively utilized in the development of modern agrochemicals and pharmaceuticals, with many exhibiting unique modes of action and helping to overcome issues of resistance . Researchers can leverage this building block in the synthesis of potential active ingredients for crop protection, such as herbicides and insecticides, or in the discovery of new pharmaceutical candidates, particularly where the properties of both fluorine and sulfur are desired. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a well-ventilated laboratory setting, wearing suitable protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methyl-2-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrF3NS/c1-4-2-6(12-3-5(4)8)13-7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPPHEHITBUBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226123
Record name 5-Bromo-4-methyl-2-[(trifluoromethyl)thio]pyridine
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Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-68-3
Record name 5-Bromo-4-methyl-2-[(trifluoromethyl)thio]pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-2-[(trifluoromethyl)thio]pyridine
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Advanced Synthetic Methodologies for 5 Bromo 4 Methyl 2 Trifluoromethylthio Pyridine and Its Pyridine Analogues

Precursor Synthesis Strategies and Pyridine (B92270) Functionalization

The construction of the target molecule relies on the sequential and regioselective introduction of three distinct substituents onto the pyridine core. This section outlines the strategies for synthesizing the key precursor, 5-bromo-4-methylpyridine, by addressing the selective installation of the bromine atom and the methyl group.

The direct bromination of the pyridine ring is challenging due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. Consequently, harsh reaction conditions or activated pyridine species are often required to achieve efficient halogenation.

Electrophilic bromination typically necessitates the use of strong acids. For instance, the bromination of pyridine derivatives can be carried out in fuming sulfuric acid (oleum), which protonates the ring, further deactivating it but enabling substitution under forcing conditions. rsc.org The regioselectivity is heavily influenced by the substitution pattern of the starting material. For substituted pyridines, such as methylpyridines (picolines or lutidines), the directing effects of the alkyl groups must be considered.

A common reagent for bromination is N-bromosuccinimide (NBS), which can act as a source of electrophilic or radical bromine depending on the reaction conditions. beilstein-journals.org While radical conditions (e.g., with AIBN or peroxide initiators) favor bromination of the alkyl side chain (benzylic bromination), nuclear bromination can be achieved under different conditions. rsc.orgbeilstein-journals.org The use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in oleum has been successfully employed for the ring bromination of dimethylpyridines. rsc.org

Another effective strategy involves the activation of the pyridine ring via N-oxidation. Pyridine N-oxides are more susceptible to electrophilic substitution than their parent pyridines. This allows for regioselective bromination at positions ortho or para to the N-oxide group under milder conditions, followed by a subsequent deoxygenation step to restore the pyridine ring. acs.org

Table 1: Comparison of Selective Bromination Methods for Pyridine Rings
MethodBrominating AgentTypical ConditionsKey Features
Electrophilic SubstitutionBr2 / OleumHigh temperature (e.g., >100°C)Requires harsh conditions; regioselectivity depends on substituents. rsc.org
Electrophilic SubstitutionDBDMH / Oleum10°C to 105°CEffective for substituted pyridines like dimethylpyridine. rsc.org
N-Oxide ActivationTetrabutylammonium bromide / p-Ts2OMild conditionsHigh regioselectivity on activated N-oxide ring, followed by deoxygenation. acs.org
Phosphonium Salt DisplacementPPh3, then LiBr / TfOHMulti-step, 80-120°CAllows for selective halogenation at the 4-position via a phosphonium intermediate. researchgate.net

The regioselective introduction of a methyl group onto a pyridine ring can be a complex task, as the nucleophilic nitrogen atom can interfere with many C-methylation reactions. chemistryviews.org Several distinct strategies have been developed to overcome this challenge.

One major approach is the reaction of a methyl nucleophile with an electrophilic pyridine . This can involve the use of organometallic reagents like methyllithium (MeLi) or Grignard reagents (MeMgBr) with pyridinium (B92312) salts or pyridine N-oxides, which activate the ring for nucleophilic attack. chemistryviews.org

Conversely, a methyl electrophile can react with a preformed pyridine nucleophile . This involves the generation of a pyridyl organometallic species (e.g., pyridyllithium or pyridylmagnesium) via deprotonation or halogen-metal exchange, which then reacts with an electrophilic methyl source such as methyl iodide or dimethyl sulfate. chemistryviews.org

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method. For example, a halopyridine can be coupled with an organomethyl reagent, such as methylboronic acid (Suzuki coupling) or methylstannane (Stille coupling), in the presence of a palladium catalyst. A nickel-catalyzed methylation of aryl halides with methyl iodide has also been described as an effective method. acs.org

Finally, radical methylation provides another pathway. This can be achieved using reagents that serve as methyl radical sources, such as tert-butyl hydroperoxide, often under metal-free conditions. acs.org A patented process describes the direct methylation of pyridines at the alpha-position using methanol as the methyl source in the presence of a nickel-nickel oxide catalyst. nih.gov

Table 2: Methodologies for Introducing a Methyl Group on the Pyridine Scaffold
ApproachMethyl SourcePyridine SubstrateKey Characteristics
Nucleophilic AttackMeLi, MeMgBrPyridinium Salt or N-OxideActivates the pyridine ring towards the methyl nucleophile. chemistryviews.org
Electrophilic AttackCH3I, (CH3)2SO4Pyridyl-metal speciesRequires pre-functionalization to form a nucleophilic pyridine. chemistryviews.org
Cross-CouplingMethylboronic acid, CH3IHalopyridineVersatile (e.g., Pd or Ni-catalyzed), good functional group tolerance. acs.org
Radical ReactionMethanol, PeroxidesPyridineCan provide direct C-H methylation. acs.orgnih.gov

Methodologies for Introducing the Trifluoromethylthio Group

The trifluoromethylthio (–SCF3) group is highly valued for its strong electron-withdrawing nature and high lipophilicity, which can enhance the metabolic stability and cell membrane permeability of drug candidates. researchgate.netprinceton.edu Its introduction onto a pyridine ring can be accomplished through electrophilic, nucleophilic, or radical-mediated pathways.

Electrophilic trifluoromethylthiolation involves the reaction of a nucleophilic pyridine species with a reagent that acts as an "SCF3+" source. The direct reaction with an unactivated pyridine is difficult. A successful strategy involves activating the pyridine ring to enhance its nucleophilicity.

One advanced method relies on the borane-catalyzed hydroboration of pyridines to generate highly nucleophilic dihydropyridine (B1217469) intermediates. These intermediates readily react with common electrophilic trifluoromethylthiolating reagents, such as N-(trifluoromethylthio)phthalimide or N-(trifluoromethylthio)saccharin. Subsequent oxidative aromatization yields the C3-trifluoromethylthiolated pyridine. researchgate.netresearchgate.net This approach provides excellent regioselectivity for the 3-position of the pyridine ring. researchgate.netresearchgate.net

Another approach is the decarboxylative trifluoromethylthiolation of lithium pyridylacetates. researchgate.netprinceton.edu In this method, a pyridylacetate is treated with an electrophilic reagent like N-(trifluoromethylthio)benzenesulfonimide, leading to the formation of a pyridine derivative with a trifluoromethylthio group attached to the carbon adjacent to the ring. researchgate.netprinceton.edu

Table 3: Common Electrophilic Trifluoromethylthiolating Reagents
ReagentStructureApplication Example
N-(Trifluoromethylthio)phthalimidePhthalimide-SCF3Reaction with nucleophilic dihydropyridine intermediates. researchgate.net
N-(Trifluoromethylthio)saccharinSaccharin-SCF3Source of SCF3 electrophile and radical. researchgate.net
N-(Trifluoromethylthio)benzenesulfonimide(PhSO2)2N-SCF3Decarboxylative trifluoromethylthiolation of pyridylacetates. researchgate.netprinceton.edu

Nucleophilic trifluoromethylthiolation involves the reaction of an electrophilic pyridine, typically a halopyridine, with a nucleophilic "SCF3–" source. This pathway is particularly relevant for the synthesis of the title compound, starting from a 5-bromo-4-methylpyridine precursor.

Transition-metal-catalyzed cross-coupling is the most common strategy for this transformation on less activated pyridines. Copper(I) trifluoromethylthiolate complexes, such as (bpy)CuSCF3 (where bpy is 2,2'-bipyridine), have been shown to effectively trifluoromethylthiolate a range of aryl and heteroaryl halides, including bromopyridines, to give the desired products in good yields.

An alternative cross-coupling approach involves reacting a pyridine boronic acid (accessible from the corresponding bromopyridine) with a nucleophilic SCF3 reagent. For instance, S-(Trifluoromethyl)benzothioate (TFBT) has been developed as a bench-stable reagent that can release the SCF3– anion for use in such coupling reactions. Another method generates the trifluoromethylthiolating agent in situ from (trifluoromethyl)trimethylsilane (TMSCF3) and elemental sulfur for coupling with aryl boronic acids.

For highly electron-deficient pyridine systems, direct nucleophilic aromatic substitution (SNAr) is possible. For example, pentafluoropyridine reacts with the CF3S– anion (generated from caesium fluoride and thiocarbonyl difluoride) to yield 2,3,5,6-tetrafluoro-4-(trifluoromethylthio)pyridine, demonstrating that direct substitution can occur at the 4-position of a sufficiently activated ring.

Radical-mediated pathways offer a complementary approach for functionalizing pyridine rings. These reactions proceed via the generation of the highly reactive trifluoromethylthio radical (•SCF3), which then adds to the pyridine ring. A key feature of radical C-H functionalization on unactivated pyridines is often a lack of high regioselectivity, potentially leading to mixtures of isomers.

The •SCF3 radical can be generated from various precursors using different initiation methods. A prominent modern method is the use of visible-light photoredox catalysis . In this approach, a photocatalyst, such as fac-[Ir(ppy)3], absorbs light and initiates a single-electron transfer process with a radical precursor. N-Trifluoromethylthiosaccharin has been successfully used as an efficient source of the •SCF3 radical under these mild conditions.

Metal-mediated methods can also generate the •SCF3 radical. For instance, AgSCF3 has been employed in radical cascade reactions, where it serves as the source of the initiating •SCF3 radical. Once generated, the electrophilic •SCF3 radical adds to the pyridine ring to form a radical intermediate, which is then oxidized in a subsequent step to the final aromatic product, regenerating the catalyst in the case of a photoredox cycle.

Transition Metal-Catalyzed Trifluoromethylthiolation of Pyridines

The introduction of the trifluoromethylthio (-SCF₃) group into aromatic systems has garnered significant attention due to its ability to enhance lipophilicity, metabolic stability, and bioavailability of parent molecules. Transition metal catalysis offers a powerful toolkit for the formation of C-S bonds, including the C(sp²)–SCF₃ bond required for the synthesis of 2-(trifluoromethylthio)pyridine derivatives.

Recent advancements have focused on copper- and palladium-catalyzed reactions. These methods typically involve the cross-coupling of a pyridine substrate with a trifluoromethylthiolating agent.

Copper-Catalyzed Reactions: Copper-mediated reactions are a prominent method for the trifluoromethylthiolation of aryl and heteroaryl halides. A common approach involves the reaction of a halo-pyridine with a copper(I) trifluoromethanethiolate (CuSCF₃) reagent. This reagent can be generated in situ from various precursors. The reaction proceeds via a nucleophilic substitution mechanism, where the copper reagent activates the substrate towards the introduction of the -SCF₃ group.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions provide an alternative and often milder route to trifluoromethylthiolated pyridines. These reactions typically employ a palladium catalyst with a suitable ligand to couple a pyridine halide or triflate with a trifluoromethylthiolating agent, such as AgSCF₃ or Me₄NSCF₃. The catalytic cycle generally involves oxidative addition of the palladium complex to the pyridine-halide bond, followed by transmetalation with the trifluoromethylthiolating agent and subsequent reductive elimination to yield the desired product.

A key challenge in the trifluoromethylthiolation of substituted pyridines is controlling the regioselectivity, especially when multiple reactive sites are present on the pyridine ring.

Convergent and Divergent Synthetic Routes to 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine

The synthesis of a polysubstituted molecule like this compound can be approached through either convergent or divergent strategies, each offering distinct advantages.

Step 1: Synthesis of 5-bromo-4-methyl-2-chloropyridine. This intermediate can be prepared from commercially available starting materials through a series of reactions including nitration, reduction, diazotization, and halogenation.

Step 2: Trifluoromethylthiolation. The synthesized 5-bromo-4-methyl-2-chloropyridine can then be subjected to a copper- or palladium-catalyzed trifluoromethylthiolation reaction as described in the previous section.

Divergent Synthesis: A divergent synthetic strategy begins with a common precursor that is elaborated into a library of structurally related compounds. researchgate.net This approach is particularly valuable for exploring structure-activity relationships in drug discovery. For the target compound, a divergent synthesis could start from a centrally important intermediate, such as a functionalized pyridine ring, which can then be subjected to various late-stage functionalization reactions.

For instance, starting with 4-methyl-2-(trifluoromethylthio)pyridine, one could introduce a bromine atom at the 5-position via electrophilic bromination. Alternatively, a 2,5-dihalopyridine derivative could serve as a versatile precursor for the sequential and regioselective introduction of the methyl and trifluoromethylthio groups.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Convergent Separate synthesis of key fragments followed by their assembly.Higher overall yields, easier purification of intermediates.Requires careful planning of fragment synthesis.
Divergent A common intermediate is elaborated into a library of compounds.Efficient for generating molecular diversity, useful for SAR studies.Overall yield for a specific target may be lower.

Catalytic Systems and Ligand Design in Pyridine Functionalization Relevant to the Compound

The success of transition metal-catalyzed functionalization of pyridines heavily relies on the design of the catalytic system, particularly the choice of the metal and the supporting ligands. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom pose significant challenges that must be addressed through careful catalyst design.

Catalyst Selection: Palladium and copper are the most commonly employed metals for C-S bond formation. Nickel catalysts have also emerged as a cost-effective alternative for certain cross-coupling reactions. The choice of metal often depends on the specific transformation, the nature of the substrates, and the desired reaction conditions.

Ligand Design: The ligand plays a crucial role in modulating the reactivity and selectivity of the metal catalyst. For pyridine functionalization, ligands must be able to:

Stabilize the metal center throughout the catalytic cycle.

Promote the desired elementary steps (e.g., oxidative addition, reductive elimination).

Control the regioselectivity of the reaction.

Prevent catalyst deactivation by the pyridine nitrogen.

Commonly used ligands for palladium-catalyzed cross-coupling reactions include phosphine-based ligands (e.g., Xantphos, dppf) and N-heterocyclic carbenes (NHCs). The steric and electronic properties of these ligands can be fine-tuned to optimize the catalytic activity for a specific substrate. For copper-catalyzed reactions, nitrogen-based ligands such as phenanthroline and bipyridine derivatives are often employed.

Catalyst System ComponentRole in Pyridine FunctionalizationExamples
Metal Catalyzes the bond-forming reaction.Pd, Cu, Ni
Ligand Modulates catalyst reactivity, stability, and selectivity.Phosphines (Xantphos, dppf), NHCs, Phenanthroline
Base Activates substrates and/or neutralizes acidic byproducts.K₂CO₃, Cs₂CO₃, t-BuONa
Solvent Influences reaction rate, solubility, and catalyst stability.Toluene, Dioxane, DMF

Considerations for Chemo-, Regio-, and Stereoselective Synthesis of Pyridine Derivatives

Achieving high levels of selectivity is a paramount challenge in the synthesis of polysubstituted pyridines like this compound.

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of the target molecule, a key chemoselectivity challenge would be to perform a reaction at one of the halo-positions without affecting the other. For instance, in a dihalopyridine precursor, the differential reactivity of C-Cl and C-Br bonds can be exploited for selective functionalization.

Regioselectivity: Regioselectivity is the control of the position of bond formation. The inherent electronic properties of the pyridine ring direct electrophilic and nucleophilic attacks to specific positions. However, in C-H functionalization or reactions on pre-substituted rings, directing groups or carefully chosen catalytic systems are often necessary to achieve the desired regioselectivity. For the synthesis of the target compound, controlling the introduction of the bromine atom at C5, the methyl group at C4, and the trifluoromethylthio group at C2 requires a well-defined synthetic strategy. rsc.org For instance, the use of blocking groups or directed metalation can be employed to achieve site-selective functionalization.

Stereoselectivity: While the target molecule itself is achiral, stereoselectivity becomes a critical consideration when synthesizing chiral pyridine derivatives or when chiral centers are present in the substituents. The principles of asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of a reaction, would be applicable in such cases.

Elucidating the Reactivity and Reaction Pathways of 5 Bromo 4 Methyl 2 Trifluoromethylthio Pyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.org This deactivation is further intensified in 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine by the presence of two additional electron-withdrawing substituents: the bromine atom and the trifluoromethylthio (SCF3) group. The SCF3 group, in particular, is strongly deactivating. The methyl group at the C4 position provides a slight activating effect through hyperconjugation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient character of the pyridine ring, enhanced by the trifluoromethylthio group, makes the molecule a suitable substrate for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction pathway involves the displacement of a leaving group on the aromatic ring by a nucleophile, typically proceeding through an addition-elimination mechanism. chemistrysteps.com

The bromine atom at the C5 position represents a potential leaving group for an SNAr reaction. The viability of this reaction is significantly enhanced by the positions of the electron-withdrawing groups. For an SNAr reaction to proceed efficiently, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In this molecule, the ring nitrogen is ortho to the C5 position, and the strongly withdrawing SCF3 group is para, both of which activate this site for nucleophilic attack. Therefore, it is predicted that various nucleophiles could displace the bromide under suitable conditions. While this reactivity is expected based on general principles, specific examples and detailed research findings for SNAr reactions at the C5 position of this compound are not extensively documented.

While halogens are the most common leaving groups in SNAr reactions, the trifluoromethylthio (SCF3) group can also be displaced under certain conditions, particularly with potent nucleophiles. Research on related fluorinated pyridines has shown that the SCF3 group can be substituted by nucleophiles such as potassium thiophenolate and potassium phenolate. rsc.org This suggests that the C2 position could also be a site for nucleophilic attack, potentially competing with the displacement of the bromine at C5, depending on the nucleophile and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Position

The carbon-bromine bond at the C5 position is an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide using a palladium catalyst, is a powerful tool for forming C-C bonds. mdpi.com Aryl bromides are common substrates for this transformation. It is highly anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids or their esters. rsc.orgnih.gov

A typical reaction would involve the palladium-catalyzed coupling of the pyridine substrate with a boronic acid in the presence of a base. The reaction conditions can be tailored by the choice of catalyst, ligand, base, and solvent to achieve high yields.

Table 1: Predicted Suzuki-Miyaura Cross-Coupling Reaction

Reactant A Reactant B Catalyst Base Solvent Expected Product
This compound Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/Water 5-Aryl-4-methyl-2-(trifluoromethylthio)pyridine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a vital method for synthesizing arylamines. The C5-bromo position of the title compound is well-suited for this transformation, allowing for the introduction of a wide range of primary and secondary amines. nih.gov

The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.org The choice of ligand is crucial for the reaction's success and can be optimized for specific substrates.

Table 2: Predicted Buchwald-Hartwig Amination Reaction

Reactant A Reactant B Catalyst/Ligand Base Solvent Expected Product
This compound Primary/Secondary Amine Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene 5-(Amino)-4-methyl-2-(trifluoromethylthio)pyridine

Sonogashira Coupling and Other C-C Bond Formations

The bromine atom at the C-5 position of the pyridine ring in this compound serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. Among these, the Sonogashira and Suzuki-Miyaura couplings are particularly prominent for creating C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, respectively.

The Sonogashira coupling facilitates the reaction of aryl halides with terminal alkynes. For the title compound, this reaction would involve coupling with a variety of alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. soton.ac.ukscirp.org This reaction is highly efficient for constructing complex molecular skeletons. soton.ac.ukscirp.org While specific studies on this compound are not prevalent, the reactivity of other bromo-pyridine derivatives provides a strong indication of its potential. soton.ac.ukscirp.org For instance, the successful coupling of various terminal alkynes with 6-bromo-3-fluoro-2-pyridinecarbonitrile and 2-amino-3-bromopyridines demonstrates the feasibility of this transformation on electronically diverse pyridine rings. soton.ac.ukscirp.org The reaction conditions are generally mild and tolerate a wide array of functional groups. soton.ac.uk

The Suzuki-Miyaura coupling is another powerful tool for C-C bond formation, reacting the bromo-substituent with an organoboron reagent, such as an arylboronic acid. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.govnih.govresearchgate.net Studies on 5-bromo-2-methylpyridin-3-amine (B1289001) show efficient coupling with various arylboronic acids, suggesting that this compound would behave similarly. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoromethylthio group is not expected to impede the oxidative addition of palladium to the C-Br bond. The choice of catalyst, ligand, and base is crucial for achieving high yields and avoiding side reactions like debromination. nih.gov

ReactionCatalyst/LigandBaseSolventTemperatureTypical YieldRef
Sonogashira Coupling Pd(PPh₃)₄ / CuIEt₃NTHF / Et₃NRoom Temp.85-93% soton.ac.uk
Suzuki Coupling Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85-95 °CModerate to Good nih.govresearchgate.net
Suzuki Coupling XPhosPdG2 / XPhosK₂CO₃H₂O (Microwave)100 °C67-89% nih.gov
Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Pyridine Substrates.

Transformations of the Trifluoromethylthio Moiety

Oxidation Reactions to Sulfinyl and Sulfonyl Derivatives

The sulfur atom in the trifluoromethylthio (-SCF₃) group of this compound is susceptible to oxidation, allowing for the synthesis of the corresponding trifluoromethylsulfinyl (-S(O)CF₃) and trifluoromethylsulfonyl (-SO₂CF₃) derivatives. These transformations significantly alter the electronic properties and steric profile of the molecule.

The oxidation of aryl trifluoromethyl sulfides to trifluoromethyl sulfoxides (sulfinyl derivatives) can be achieved with high selectivity. rsc.orgnih.govrsc.org The sulfur atom in the -SCF₃ group is deactivated towards oxidation due to the strong electron-withdrawing effect of the CF₃ group. rsc.org However, highly effective oxidation protocols have been developed. A particularly efficient method involves the use of hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA). rsc.orgrsc.org TFA acts as an activating solvent, enabling the oxidation to proceed under non-catalyzed conditions while simultaneously increasing the selectivity for the sulfoxide (B87167) by deactivating it towards further oxidation. rsc.orgrsc.org This method is advantageous as it often prevents over-oxidation to the sulfone. nih.gov

Further oxidation of the trifluoromethylsulfinyl group to the corresponding trifluoromethylsulfonyl derivative requires more forcing conditions. While over-oxidation can sometimes occur with less selective reagents, a stepwise approach ensures the targeted synthesis of the sulfone. nih.gov The resulting sulfonyl group is a powerful electron-withdrawing moiety and a good leaving group in nucleophilic aromatic substitution reactions.

TransformationReagentSolventTemperatureKey FeatureRef
Sulfide to Sulfoxide H₂O₂ (1.0-1.2 equiv.)Trifluoroacetic Acid (TFA)Room Temp.High selectivity, avoids over-oxidation rsc.orgrsc.org
Sulfide to Sulfoxide m-CPBADichloromethane (DCM)0 °C to Room Temp.Common oxidant, may lead to sulfone researchgate.net
Sulfoxide to Sulfone H₂O₂ (excess) / HeatTrifluoroacetic Acid (TFA)ElevatedForcing conditions required nih.gov
Table 2: Conditions for the Oxidation of the Trifluoromethylthio Group.

Reductive Cleavage of the C-S Bond

The cleavage of the C(sp²)-S bond in aryl trifluoromethyl sulfides represents a significant synthetic challenge due to its high bond strength. This process, known as desulfurization, would convert the 2-(trifluoromethylthio) group back to a hydrogen atom, yielding 5-bromo-4-methylpyridine.

Reductive desulfurization methods often employ potent reducing agents or catalytic systems. organic-chemistry.org Traditional methods like using Raney Nickel are effective for cleaving many C-S bonds, but can lack functional group tolerance. organic-chemistry.org Other systems for reductive desulfurization include sodium borohydride, often in the presence of a catalyst, which can exhibit selectivity based on the electronic properties and steric hindrance of the sulfur atom. nih.govresearchgate.net The difficulty of the reductive reaction often increases with steric hindrance around the sulfur atom. nih.gov

Specifically for aryl trifluoromethyl sulfides, the strength of the C-S bond, enhanced by the electron-withdrawing CF₃ group, makes this transformation particularly difficult. While catalytic systems for the reductive cleavage of C-SMe bonds have been developed, their applicability to the more robust C-SCF₃ bond is not well-established. organic-chemistry.org Therefore, achieving a clean and efficient reductive cleavage of the C-S bond in this compound would likely require specialized, powerful reducing systems that can overcome the high stability of this moiety.

Reactions Involving the Methyl Group (e.g., benzylic functionalization)

The methyl group at the C-4 position of the pyridine ring is analogous to a benzylic position and is susceptible to free-radical functionalization. The most common transformation is benzylic bromination, which provides a versatile intermediate for further synthetic modifications.

This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent such as carbon tetrachloride (CCl₄). daneshyari.comsci-hub.se The reaction requires initiation, which can be achieved either through UV light or by adding a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). daneshyari.comchemistrysteps.com The mechanism proceeds via a resonance-stabilized benzylic radical intermediate, leading to the selective bromination of the methyl group to form 4-(bromomethyl)-5-bromo-2-(trifluoromethylthio)pyridine. chemistrysteps.com

The reactivity of methyl groups on a pyridine ring towards NBS is position-dependent, with the 4-methyl position showing good reactivity. daneshyari.com Care must be taken to control the stoichiometry of NBS, as over-bromination can occur, leading to the formation of dibromo- and tribromomethyl derivatives. sci-hub.se The resulting benzylic bromide is a valuable synthon that can undergo nucleophilic substitution reactions to introduce a wide variety of functional groups.

ProductReagentInitiatorSolventKey FeatureRef
Monobromomethyl derivative N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCCl₄Classical Wohl-Ziegler conditions daneshyari.com
Monobromomethyl derivative N-Bromosuccinimide (NBS)Light (e.g., halogen lamp)CCl₄, CH₂Cl₂, etc.Photochemical initiation sci-hub.se
Monobromomethyl derivative 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)Lewis Acid (e.g., ZrCl₄)CH₂Cl₂Mild, Lewis acid-catalyzed radical pathway nih.gov
Table 3: Typical Conditions for Benzylic Bromination of 4-Methylpyridines.

Mechanistic Investigations of Key Transformation Reactions

Radical Cascade Processes

The trifluoromethylthio group is frequently involved in reactions that proceed through radical mechanisms, particularly in cascade processes where multiple bonds are formed in a single operation. beilstein-journals.orgnih.govbeilstein-journals.org These reactions provide powerful methods for constructing complex heterocyclic scaffolds containing the SCF₃ moiety. nih.govrsc.org

A common strategy involves the generation of the trifluoromethylthio radical (•SCF₃) from a suitable precursor, such as silver(I) trifluoromethanethiolate (AgSCF₃), often in the presence of an oxidant like (NH₄)₂S₂O₈. beilstein-journals.orgnih.govbeilstein-journals.org The reaction mechanism typically begins with the addition of the electrophilic •SCF₃ radical to a carbon-carbon multiple bond (an alkyne or alkene) within the substrate. This initial addition generates a vinyl or alkyl radical, which then participates in a subsequent intramolecular cyclization step. beilstein-journals.orgnih.govbeilstein-journals.org This cyclization forms a new ring and generates another radical intermediate, which is ultimately quenched to yield the final product.

For instance, in the cyclization of N-arylpropiolamides, the •SCF₃ radical adds to the alkyne, generating a vinyl radical. This radical then attacks the appended aryl ring in a 5-exo-dig or 6-exo-dig cyclization, followed by rearomatization to furnish the trifluoromethylthiolated heterocyclic product. beilstein-journals.orgnih.govbeilstein-journals.org The involvement of a radical process in these transformations is often confirmed by experiments where the reaction is inhibited by the addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). nih.gov These mechanistic pathways highlight the dual role of the SCF₃ group, which not only imparts unique properties to the final molecule but can also be a key participant in its radical-mediated construction.

Catalytic Cycles (e.g., Pd(0)/Pd(II) cycles)

The reactivity of this compound in cross-coupling reactions is fundamentally governed by the palladium(0)/palladium(II) (Pd(0)/Pd(II)) catalytic cycle. This cycle provides a general mechanistic framework for understanding the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position of the pyridine ring. A representative example, the Suzuki-Miyaura coupling, illustrates the key steps involved: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org While specific reaction conditions can influence the kinetics and efficiency of the cycle, the fundamental pathway remains consistent.

The key stages of the Pd(0)/Pd(II) catalytic cycle are:

Oxidative Addition: This is often the rate-determining step of the entire cycle. libretexts.orgwikipedia.org The catalytically active Pd(0) species, usually coordinated to ligands (L), reacts with this compound. In this step, the palladium center inserts itself into the carbon-bromine (C-Br) bond, breaking it. This process oxidizes the palladium from its 0 oxidation state to +2, resulting in the formation of a square planar arylpalladium(II) halide complex. uwindsor.ca The reactivity of aryl halides in this step generally follows the order I > Br > Cl. libretexts.org

The electronic properties of the pyridine ring significantly influence the rate of oxidative addition. The presence of the strongly electron-withdrawing trifluoromethylthio (-SCF3) group (Hammett constant, σp ≈ 0.5) decreases the electron density of the pyridine ring. acs.org This electronic deficit at the carbon atom bonded to the bromine facilitates the oxidative addition step. Conversely, the electron-donating methyl group at the C4 position has an opposing, albeit weaker, effect. The availability of π* orbitals in the aryl halide is crucial for the transition state of this reaction. acs.org

Transmetalation: Following oxidative addition, the newly formed arylpalladium(II) complex undergoes transmetalation. In the context of a Suzuki-Miyaura coupling, this involves the reaction with an organoboron reagent (e.g., a boronic acid, R²-B(OH)₂), which must first be activated by a base. organic-chemistry.orgresearchgate.net The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻). wikipedia.org This activated species then transfers its organic group (R²) to the palladium(II) center, displacing the bromide ligand. The result is a diorganopalladium(II) complex, which now bears both the pyridine moiety and the new organic group. This step typically proceeds with retention of the stereochemistry of the organic group being transferred. acs.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. berkeley.edu The two organic ligands (the substituted pyridine and the R² group) on the diorganopalladium(II) complex couple, forming a new carbon-carbon bond. This process reduces the palladium center from +2 back to its 0 oxidation state, thereby regenerating the active Pd(0) catalyst, which can then re-enter the cycle. mt.com Reductive elimination is generally favored for complexes with bulky, electron-donating ligands. acs.org The rate can also be influenced by the electronic nature of the coupling partners; electron-donating groups on the aryl ligand can, in some cases, accelerate this step. nih.govnih.gov

The interplay of these three fundamental steps allows for the catalytic transformation of this compound into a wide array of more complex derivatives.

Below is a data table summarizing the proposed Pd(0)/Pd(II) catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

StepDescriptionKey IntermediateInfluencing Factors
Oxidative Addition The Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate, forming a Pd(II) complex. This is often the rate-limiting step.Arylpalladium(II) Halide Complex
  • Bond strength of the C-X bond (I > Br > Cl)
  • Electron-withdrawing nature of the -SCF3 group enhances reactivity.
  • Steric hindrance around the C-Br bond.
  • Transmetalation An organometallic reagent (e.g., an activated boronic acid) transfers its organic group to the Pd(II) center, displacing the halide.Diorganopalladium(II) Complex
  • Choice of base for activating the organoboron reagent.
  • Nature of the organometallic reagent.
  • Solvent polarity.
  • Reductive Elimination The two organic groups on the Pd(II) center couple to form the final product, regenerating the Pd(0) catalyst.Pd(0) Catalyst
  • Steric and electronic properties of the phosphine ligands.
  • Electronic nature of the coupling partners.
  • Temperature.
  • Despite a comprehensive search for spectroscopic data related to the chemical compound This compound , no specific experimental data for its advanced spectroscopic characterization could be located in the available public literature and scientific databases.

    Searches were conducted for high-resolution nuclear magnetic resonance (NMR) spectra (¹H, ¹³C, ¹⁹F, and 2D), high-resolution mass spectrometry (HRMS) data, and infrared (IR) and Raman spectroscopy data. Unfortunately, these searches did not yield any research findings or datasets specifically corresponding to "this compound".

    Consequently, it is not possible to generate the requested article with the required detailed, informative, and scientifically accurate content for the specified sections and subsections. Providing data for analogous or structurally similar compounds would not adhere to the strict instructions to focus solely on the specified chemical entity.

    Advanced Spectroscopic Characterization for Research on 5 Bromo 4 Methyl 2 Trifluoromethylthio Pyridine

    Application of X-ray Crystallography for Solid-State Structural Analysis of Derivatives

    A comprehensive review of scientific literature and crystallographic databases indicates that, to date, no studies detailing the single-crystal X-ray diffraction analysis of derivatives of 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine have been published. Consequently, there is no experimental crystallographic data available to definitively characterize the solid-state structure of these specific compounds.

    X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique involves directing X-rays onto a single crystal of a substance. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the positions and intensities of these diffracted beams, a detailed three-dimensional model of the electron density within the crystal can be constructed. scribd.comunigoa.ac.in From this model, the exact spatial coordinates of each atom in the molecule can be determined.

    Should researchers succeed in synthesizing and growing suitable single crystals of derivatives of this compound, X-ray crystallography would provide invaluable and unambiguous structural information. Key molecular parameters that could be determined include:

    Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds, confirming the molecular connectivity and geometry.

    Conformation: The exact spatial orientation of the trifluoromethylthio group relative to the pyridine (B92270) ring, including critical torsion angles.

    Planarity: An assessment of the planarity of the pyridine ring system.

    Intermolecular Interactions: Identification and characterization of non-covalent interactions such as halogen bonding (involving the bromine atom), π–π stacking between pyridine rings, and other van der Waals forces that dictate how the molecules pack together in the crystal lattice. mdpi.com

    This detailed structural data is crucial for understanding the relationship between molecular structure and the material's bulk properties. mdpi.com It also provides a fundamental basis for computational modeling and for interpreting the results of other spectroscopic techniques. The structural elucidation of related heterocyclic compounds, such as various pyridine derivatives, has been extensively advanced through the application of X-ray crystallography, revealing insights into their molecular packing and solid-state architecture. nih.govresearchgate.neteurjchem.com

    While the synthesis of various trifluoromethylthio-substituted pyridines has been reported, the crucial step of growing single crystals suitable for X-ray diffraction analysis of derivatives of this compound has not yet been documented in the literature. rsc.org Therefore, the application of X-ray crystallography to this specific class of derivatives remains a prospective area for future research.

    Computational and Theoretical Studies on 5 Bromo 4 Methyl 2 Trifluoromethylthio Pyridine

    Molecular Docking Simulations for Ligand-Target Interactions

    As of the latest available research, no specific molecular docking simulations for 5-bromo-4-methyl-2-(trifluoromethylthio)pyridine have been published in publicly accessible scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

    Consequently, a data table summarizing binding affinities (like Ki or IC50 values derived from docking), interaction types, and involved amino acid residues cannot be generated. Further computational research would be required to elucidate the potential ligand-target interactions and binding mechanisms of this compound.

    Future Directions and Emerging Research Challenges in 5 Bromo 4 Methyl 2 Trifluoromethylthio Pyridine Chemistry

    Advancements in Sustainable and Atom-Economical Synthetic Approaches

    The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing efficiency and minimizing waste. For a molecule like 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine, developing sustainable and atom-economical synthetic methodologies is a critical future direction. Current synthetic strategies for related trifluoromethylpyridines often rely on multi-step sequences that may involve harsh reagents and generate significant byproducts. nih.gov

    Table 1: Comparison of Potential Synthetic Approaches

    Synthetic ApproachAdvantagesChallenges
    Traditional Multi-step SynthesisWell-established for related compounds.Often low atom economy, use of hazardous reagents.
    Catalytic C-H ActivationHigh atom economy, reduced waste.Regioselectivity control, catalyst development.
    Flow ChemistryImproved safety, scalability, and control.Initial setup costs, optimization of reaction parameters.
    Microwave-Assisted SynthesisRapid reaction times, increased yields.Scalability for industrial production.

    Discovery of Novel Reactivity and Catalytic Transformations

    The unique electronic properties conferred by the trifluoromethylthio group are expected to unlock novel reactivity patterns for this compound. The strong electron-withdrawing nature of the -SCF3 group can significantly influence the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution or influencing the regioselectivity of metal-catalyzed cross-coupling reactions at the bromine-substituted position. x-mol.net

    Future investigations will likely explore the utility of this compound in a variety of catalytic transformations. For instance, the bromine atom serves as a handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures. mdpi.com Furthermore, the trifluoromethylthio group itself may participate in or direct novel catalytic cycles, an area that remains largely unexplored.

    Table 2: Potential Catalytic Transformations

    Reaction TypePotential ApplicationKey Research Question
    Suzuki CouplingSynthesis of biaryl compounds.Catalyst optimization for high yields with sterically hindered partners.
    Sonogashira CouplingIntroduction of alkynyl moieties.Exploring the synthesis of novel conjugated materials.
    Buchwald-Hartwig AminationFormation of C-N bonds.Accessing novel amine derivatives for medicinal chemistry.
    Nucleophilic Aromatic SubstitutionDisplacement of the bromo group.Investigating the scope of nucleophiles and reaction conditions.

    Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

    The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The trifluoromethylthio group, in particular, is gaining attention for its unique lipophilicity and electronic effects. Consequently, this compound represents a valuable scaffold for the design and synthesis of novel bioactive molecules.

    Future interdisciplinary research will focus on leveraging this compound as a building block for creating libraries of derivatives for biological screening. The bromine atom allows for facile diversification, enabling the exploration of structure-activity relationships. Chemical biologists can utilize these compounds as probes to study biological processes or as starting points for the development of new therapeutic agents or agrochemicals.

    Leveraging Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the in silico screening of molecular properties. nih.govarxiv.orgresearchgate.netiscientific.orgjetir.org For a relatively underexplored compound like this compound, AI and ML can play a pivotal role in accelerating its development.

    Predictive models can be trained on existing chemical reaction data to suggest optimal conditions for the synthesis and functionalization of this pyridine derivative. nih.gov Machine learning algorithms can also be employed to predict the biological activity and physicochemical properties of virtual libraries of compounds derived from this scaffold, thereby prioritizing synthetic efforts towards the most promising candidates. This data-driven approach has the potential to significantly reduce the time and resources required for the discovery of new applications for this compound.

    Table 3: Applications of AI and ML in the Chemistry of this compound

    AI/ML ApplicationPotential Impact
    Retrosynthesis PlanningDesign of efficient and novel synthetic routes.
    Reaction Outcome PredictionOptimization of reaction conditions and yields.
    Property PredictionIn silico screening of biological activity and ADMET properties.
    de novo Molecular DesignGeneration of novel derivatives with desired properties.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for preparing 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine, and how do reaction parameters affect yield?

    • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogen atom (e.g., chlorine in 5-bromo-4-methyl-2-chloropyridine) with a trifluoromethylthiolate nucleophile. Optimize reaction conditions by varying solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., CuI for Ullmann-type couplings). Use inert atmospheres to prevent oxidation of the thiolate group. Monitor reaction progress via TLC or HPLC. Yield improvements are observed with excess nucleophile and prolonged reaction times (24–48 hours) .

    Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

    • Methodological Answer :

    • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and trifluoromethylthio group integration.
    • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+: ~300–310 Da).
    • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
    • Elemental Analysis : Verify C, H, N, S, and Br content.
      Reference protocols from similar brominated pyridines in .

    Q. What critical safety protocols should be followed when handling this compound?

    • Methodological Answer :

    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
    • Storage : Store in airtight containers at ambient temperatures, away from light and moisture .
    • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal.
    • Emergency Response : In case of skin contact, rinse immediately with water and seek medical attention. Safety data align with brominated pyridine handling in .

    Advanced Research Questions

    Q. How does the trifluoromethylthio group influence electronic properties and reactivity compared to methylthio or arylthio substituents?

    • Methodological Answer : The strong electron-withdrawing nature of the -SCF3_3 group reduces electron density at the pyridine ring, as confirmed by DFT calculations. This enhances susceptibility to electrophilic substitution at the 3-position and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare Hammett σm_m values (-SCF3_3: ~0.45) with -SCH3_3 (~0.15) to predict reactivity trends. Experimental validation via kinetic studies in palladium-catalyzed reactions is recommended .

    Q. How can contradictory literature data on the compound’s stability under acidic/basic conditions be resolved?

    • Methodological Answer :

    • Controlled Stability Studies : Prepare solutions at varying pH (1–14) and monitor degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours.
    • Degradation Product Identification : Isolate byproducts (e.g., desulfurized derivatives) using preparative HPLC and characterize via NMR.
    • Statistical Analysis : Use Arrhenius plots to extrapolate shelf-life under different storage conditions. Reference stability protocols for halogenated pyridines in .

    Q. What computational strategies predict regioselectivity in further functionalization (e.g., C–H activation or halogenation)?

    • Methodological Answer :

    • DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, C3 and C6 positions are likely targets for electrophilic attack due to -SCF3_3 and -Br directing effects.
    • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to prioritize reaction sites.
    • Docking Studies : If targeting biological activity, model interactions with enzymes (e.g., kinases) to guide functional group placement. Validate predictions with experimental halogenation (e.g., NBS in DMF) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.